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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B15577291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of BMS-986143, a

reversible Bruton's tyrosine kinase (BTK) inhibitor, with other commercially available BTK

inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. The data presented is based on publicly

available preclinical studies.

Executive Summary
BMS-986143 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase

(BTK).[1][2] Cross-reactivity studies, essential for assessing potential off-target effects and

safety profiles of kinase inhibitors, indicate that BMS-986143 exhibits a high degree of

selectivity for BTK. This guide summarizes the available quantitative data on the selectivity of

BMS-986143 and compares it to first and second-generation BTK inhibitors, ibrutinib,

acalabrutinib, and zanubrutinib.

BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway,

which is essential for B-cell proliferation, differentiation, and survival. Upon BCR activation,

BTK is recruited to the cell membrane and activated through phosphorylation. Activated BTK

then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2),

leading to a cascade of signaling events that ultimately regulate gene expression. Inhibition of
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BTK is a validated therapeutic strategy for various B-cell malignancies and autoimmune

diseases.
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Caption: Simplified diagram of the BTK signaling pathway and the inhibitory action of BMS-
986143.

Comparative Cross-Reactivity Data
The selectivity of BTK inhibitors is a critical determinant of their safety profile. Off-target

inhibition of other kinases can lead to adverse effects. The following tables summarize the

cross-reactivity data for BMS-986143 and comparator BTK inhibitors based on in vitro kinase

assays.

Table 1: Kinase Selectivity Profile of BMS-986142

BMS-986142, a compound closely related to BMS-986143, was profiled against a panel of 384

kinases. The data reveals high selectivity for BTK, with only a few other kinases, primarily from

the Tec family, being inhibited at significantly higher concentrations.[2][3]

Kinase IC50 (nM) Selectivity vs. BTK (fold)

BTK 0.5 1

Tec 10 20

ITK 15 30

BLK 23 46

Txk 28 56

BMX 32 64

LCK 71 142

SRC 1100 2200

Data from enzymatic assays.[4]

Table 2: Comparative Kinase Selectivity of BTK Inhibitors from Kinome Scans
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Kinome scan assays provide a broad overview of the selectivity of a compound by measuring

its binding to a large panel of kinases. The following data for ibrutinib, acalabrutinib, and

zanubrutinib is based on the percentage of kinases inhibited above a certain threshold at a

given concentration. While a direct comparison to the IC50 values in Table 1 is not possible due

to different assay methodologies, this data provides a qualitative comparison of their selectivity

profiles.

Inhibitor Concentration
Number of Off-Target
Kinases Inhibited >65%

Acalabrutinib 1 µM 6 (out of 395)

Zanubrutinib 1 µM 18 (out of 403)

Ibrutinib 1 µM 37 (out of 395)

Data adapted from KINOMEscan® assays.[5][6] A lower number of inhibited off-target kinases

suggests higher selectivity.

Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, such as the ADP-

Glo™ Kinase Assay, which is commonly used to determine the potency and selectivity of

kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Purified recombinant kinases (e.g., BTK, and other kinases for cross-reactivity panel)

Kinase-specific substrate

Test inhibitor (e.g., BMS-986143)
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ATP

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Plate-reading luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute

in kinase assay buffer to the desired final concentrations.

Kinase Reaction Setup:

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

Add 5 µL of a 2x kinase/substrate mixture to each well.

Pre-incubate the plate at room temperature for 15 minutes.

Initiation of Kinase Reaction: Add 5 µL of a 2x ATP solution to each well to start the reaction.

The final ATP concentration should be at or near the Km for the specific kinase.

Incubation: Incubate the plate at 30°C for 60 minutes.

Termination of Kinase Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the

kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40

minutes.

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts

the generated ADP to ATP and initiates a luciferase reaction that produces a luminescent

signal. Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.
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Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the

kinase activity.

Calculate the percentage of inhibition for each inhibitor concentration relative to the

vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Generalized experimental workflow for an in vitro kinase inhibition assay.

Conclusion
The available data indicates that BMS-986143 is a highly selective BTK inhibitor. Its cross-

reactivity profile, characterized by potent inhibition of BTK and significantly weaker inhibition of

a small number of other kinases, suggests a favorable safety profile in comparison to the first-

generation BTK inhibitor, ibrutinib. The selectivity of BMS-986143 appears to be comparable to

or potentially better than the second-generation inhibitors acalabrutinib and zanubrutinib,

although direct head-to-head studies under identical conditions are needed for a definitive

conclusion. The detailed experimental protocol provided can be adapted to perform such

comparative cross-reactivity studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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